
3-Amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol is a chemical compound with the molecular formula C₁₁H₁₄FNO₂ and a molecular weight of 211.23 g/mol This compound is characterized by the presence of an amino group, a fluoro-substituted methoxyphenyl group, and a cyclobutanol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutanol Ring: The cyclobutanol ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a cyclobutanone derivative.
Introduction of the Fluoro-Substituted Methoxyphenyl Group:
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as the compound is primarily used for research purposes. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and fluoro-substituted methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-Amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The amino and fluoro-substituted methoxyphenyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-ol: This compound lacks the amino group present in 3-Amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol.
3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol: This compound lacks the fluoro substitution on the methoxyphenyl group.
Uniqueness
This compound is unique due to the presence of both the amino group and the fluoro-substituted methoxyphenyl group.
Propiedades
Fórmula molecular |
C11H14FNO2 |
|---|---|
Peso molecular |
211.23 g/mol |
Nombre IUPAC |
3-amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H14FNO2/c1-15-10-3-2-7(4-9(10)12)11(13)5-8(14)6-11/h2-4,8,14H,5-6,13H2,1H3 |
Clave InChI |
OJRZYGVQEDCBCM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2(CC(C2)O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


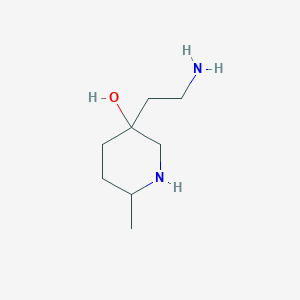
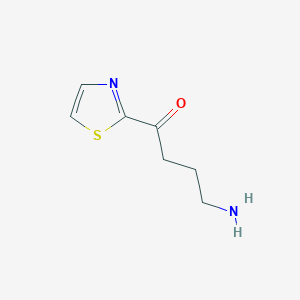
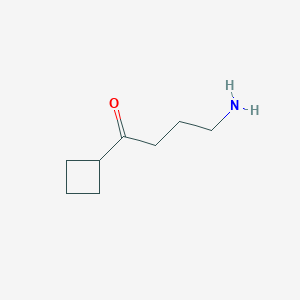
![1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol](/img/structure/B13175126.png)
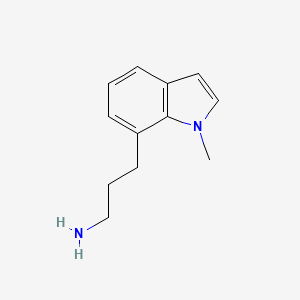
![tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxopentan-2-yl]carbamate](/img/structure/B13175131.png)
![3-[(2,4-Difluorophenyl)sulfanyl]butan-2-one](/img/structure/B13175136.png)
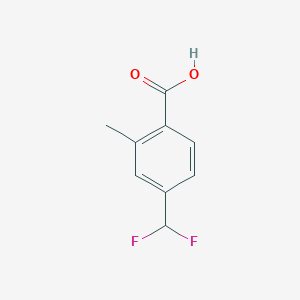
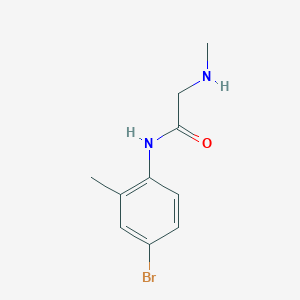
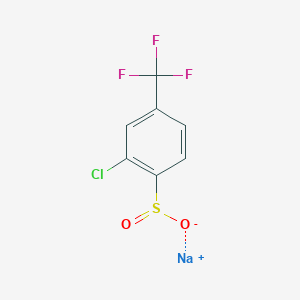
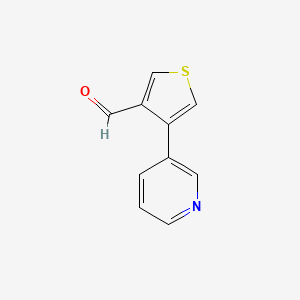
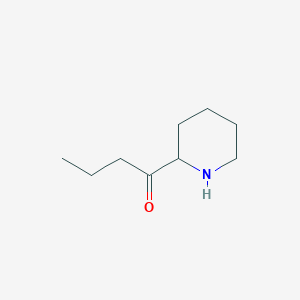
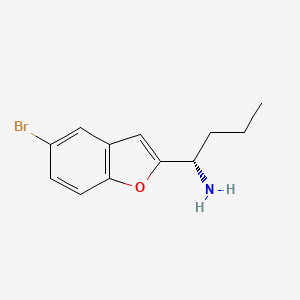
![1-[2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13175176.png)
